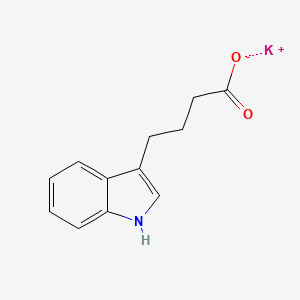

Potassium 4-(1H-indol-3-yl)butanoate

Vue d'ensemble

Description

Potassium 4-(1H-indol-3-yl)butanoate, also known as K-IBA or 1H-Indole-3-Butanoic Acid Potassium Salt, is a water-soluble form of IBA, an auxin-family plant growth hormone . It is a potassium salt of the organic compound, 4-(1H-indol-3-yl)butanoic acid, commonly known as tryptophan .

Synthesis Analysis

In a study, 4-(1H-indol-3-yl)butanoic acid was sequentially transformed into ethyl 4-(1H-indol-3-yl)butanoate, 4-(1H-indol-3-yl)butanohydrazide, and 5-[3-(1H-indol-3-yl)propyl]-1,3,4-oxadiazole-2-thiol as a nucleophile .Molecular Structure Analysis

The molecular formula of Potassium 4-(1H-indol-3-yl)butanoate is C12H12KNO2 . The average mass is 241.327 Da and the monoisotopic mass is 241.050507 Da .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Potassium 4-(1H-indol-3-yl)butanoate include the transformation of 4-(1H-indol-3-yl)butanoic acid into ethyl 4-(1H-indol-3-yl)butanoate, 4-(1H-indol-3-yl)butanohydrazide, and 5-[3-(1H-indol-3-yl)propyl]-1,3,4-oxadiazole-2-thiol .Physical And Chemical Properties Analysis

Potassium 4-(1H-indol-3-yl)butanoate has a molecular weight of 241.32700 . The Polar Surface Area (PSA) is 55.92000 and the LogP is 1.24050 .Applications De Recherche Scientifique

Plant Growth Regulation

Indole-3-butyric acid potassium salt (IBAK) is a plant growth hormone belonging to the auxin family . It plays a crucial role in promoting root organogenesis, inducing callus formation, forming adventitious roots, and aiding in the regulation of gravitropism and phototropism .

Treatment of Cancer Cells

Indole derivatives, such as IBAK, have been found to be biologically active compounds used in the treatment of cancer cells . They have shown various biologically vital properties and have attracted increasing attention in recent years .

Antimicrobial Activity

Indole derivatives, including IBAK, have demonstrated antimicrobial activity . They have been used in the treatment of various types of disorders in the human body .

Plant Tissue Culture

In plant tissue culture, IBAK and other auxins are used to initiate root formation in vitro in a procedure called micropropagation . This process involves using small samples of plants, called explants, and causing them to undergo growth of differentiated or undifferentiated cells .

Enhancing Crop Resistance to Abiotic Stress

IBAK has broad application prospects in improving crop resistance to abiotic stress . For instance, it has been found to mediate rice resistance to salt stress .

Propagation of Peach Rootstocks

IBAK has been used in the propagation of peach rootstocks by stem cuttings . It has shown to have a significant effect on the survival rate, rooting rate, and root growth parameters .

Regulation of Carbon Allocation in Plants

IBAK application has been found to promote shoot and root growth, decrease sucrose and fructose content, increase starch content, and enhance AI and NI activity, indicating altered carbon allocation .

Treatment of Various Disorders

The application of indole derivatives, such as IBAK, for the treatment of various disorders in the human body has attracted increasing attention in recent years . They have shown various biologically vital properties .

Safety and Hazards

Mécanisme D'action

- Potassium ions are essential for various cellular processes, including maintaining membrane potential, regulating cell volume, and supporting neuromuscular function .

- The increased intracellular potassium concentration affects cell excitability, muscle contraction, and neurotransmitter release .

Target of Action

Mode of Action

Pharmacokinetics

Propriétés

IUPAC Name |

potassium;4-(1H-indol-3-yl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2.K/c14-12(15)7-3-4-9-8-13-11-6-2-1-5-10(9)11;/h1-2,5-6,8,13H,3-4,7H2,(H,14,15);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTWDHJYSJOSTSJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCCC(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12KNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60635397 | |

| Record name | Potassium 4-(1H-indol-3-yl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium 4-(1H-indol-3-yl)butanoate | |

CAS RN |

60096-23-3 | |

| Record name | Potassium 4-(1H-indol-3-yl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indole-3-butyric acid potassium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does K-IBA influence root formation in plant cuttings?

A1: While the precise mechanism remains an active area of research, K-IBA is understood to act as a synthetic auxin, mimicking the effects of naturally occurring indole-3-acetic acid (IAA). It's believed to stimulate cell division and differentiation in plant tissues, particularly at the site of application, ultimately leading to the formation of adventitious roots. [, , , , ]

Q2: Does the concentration of K-IBA impact its effectiveness?

A2: Yes, the concentration of K-IBA plays a crucial role in its efficacy. Studies have demonstrated that optimal concentrations vary depending on the plant species and cutting type. For instance, in peach softwood cuttings, a concentration of 0.2% (w/v) K-IBA yielded the highest rooting rate and survival rate. [] In contrast, for Taxus baccata cuttings, the optimal concentration varied with collection time, highlighting the importance of species-specific optimization. []

Q3: What factors influence the effectiveness of K-IBA in promoting rooting?

A3: The effectiveness of K-IBA is influenced by a multitude of factors, including plant species, cutting type (hardwood, softwood), time of year at which cuttings are taken, and environmental conditions. For instance, in a study on hardy Minnesota Prunus species, rooting success varied significantly depending on the cutting position, time of year, and auxin treatment. [] This underscores the importance of optimizing propagation protocols for each specific species and variety.

Q4: What propagation systems are commonly used with K-IBA?

A4: K-IBA is effective across various propagation systems, including traditional germination trays and aeroponics. While germination trays are well-established for root growth, aeroponics offers a more controlled environment and efficient resource utilization, making it a viable alternative for certain species like peach cuttings. []

Q5: Can K-IBA be used in combination with other substances to enhance rooting?

A5: Yes, research indicates that combining K-IBA with other compounds, such as phloroglucinol and seaweed extract, can further enhance rooting in certain species like Dracaena marginata. These combinations have shown promising results in improving rooting percentage and root traits. []

Q6: Can metabolites from K-IBA producing bacteria be used as biostimulants?

A6: Yes, research suggests that metabolites produced by certain bacteria, such as Pantoea agglomerans, during the production of IAA can act as plant biostimulants. These metabolites, rich in IAA and other bioactive molecules, have shown potential in improving rooting, survival, and overall plant quality in species like Prunus and Corylus avellana, sometimes even surpassing the effects of K-IBA alone. []

Q7: Are there any notable applications of K-IBA in specific tree species?

A7: K-IBA has proven particularly useful in the propagation of Juglans cinerea (butternut), a species facing threats from butternut canker disease. Studies have demonstrated successful propagation of butternut using softwood cuttings treated with K-IBA, highlighting its potential in preserving and multiplying disease-resistant genotypes. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-3H-imidazo[4,5-b]pyridin-6-amine](/img/structure/B1324367.png)